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Compound of Interest

Compound Name: 7-Methoxyisoquinoline

Cat. No.: B1361142

7-Methoxyisoquinoline: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and
potential biological significance of 7-Methoxyisoquinoline. The information is curated for
professionals in research and development, with a focus on data-driven insights and
experimental context.

Core Chemical Properties and Structure

7-Methoxyisoquinoline is a heterocyclic aromatic organic compound. Its structure consists of
an isoquinoline core with a methoxy group substituted at the 7th position.

Structure:

IUPAC Name: 7-methoxyisoquinoline[1]

Molecular Formula: C1o0HoNO[1]

SMILES: COC1=CC2=C(C=C1)C=CN=C2[1]

INChl Key: PNNUXNXZDJVGSB-UHFFFAOYSA-N[1]
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The structural representation of 7-Methoxyisoquinoline is as follows:
Caption: 2D Structure of 7-Methoxyisoquinoline.

Quantitative Chemical Data:

Property Value Source
Molecular Weight 159.18 g/mol [1]
Monoisotopic Mass 159.068413911 Da [1]
Appearance Brown to grey powder

292.6 °C at 760 mmHg (for
Boiling Point 3,4-dihydro-7- [2]

methoxyisoquinoline)

Melting Point Not available

Solubility Not available

Spectroscopic Data

Precise experimental spectroscopic data for 7-Methoxyisoquinoline is not readily available in
public databases. The following represents predicted data and data from structurally similar
compounds.

Mass Spectrometry (MS):

e A GC-MS analysis on PubChem shows a molecular ion peak at m/z 159, consistent with the
molecular weight of 7-Methoxyisoquinoline.[1] The fragmentation pattern would be
characteristic of the isoquinoline core and the methoxy substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

» 1H NMR: Predicted chemical shifts for the aromatic protons would appear in the range of 7.0-
8.5 ppm. The methoxy group protons would exhibit a singlet at approximately 3.9-4.0 ppm.
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e 13C NMR: The carbon atoms of the isoquinoline ring are expected to resonate in the aromatic
region (110-150 ppm). The methoxy carbon would appear around 55-60 ppm.

Infrared (IR) Spectroscopy:

e The IR spectrum would be expected to show characteristic peaks for C-H stretching of the
aromatic ring and the methyl group, C=C and C=N stretching vibrations within the aromatic
system, and C-O stretching of the methoxy group.

Experimental Protocols

Detailed, validated experimental protocols specifically for the synthesis of 7-
Methoxyisoquinoline are not widely published. However, its synthesis can be approached
through established methods for isoquinoline ring formation.

General Synthetic Approaches:

Several classical synthetic reactions can be adapted for the synthesis of 7-
Methoxyisoquinoline, including:

o Bischler-Napieralski Reaction: This is a widely used method for synthesizing 3,4-
dihydroisoquinolines from B-arylethylamides, which can then be oxidized to the
corresponding isoquinoline.[3][4][5] The reaction typically involves cyclization using a
dehydrating agent like phosphorus oxychloride (POCIs) or polyphosphoric acid (PPA).[3][5]

e Pomeranz-Fritsch Reaction: This method constructs the isoquinoline ring from a
benzaldehyde and a 2,2-dialkoxyethylamine through an acid-catalyzed cyclization.[6][7]

o Pictet-Spengler Reaction: This reaction involves the condensation of a 3-arylethylamine with
an aldehyde or ketone to form a tetrahydroisoquinoline, which can be subsequently
aromatized.[8][9][10]

lllustrative Synthetic Workflow (Bischler-Napieralski approach):

( )i G o GHED  GHD - )
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Caption: General workflow for 7-Methoxyisoquinoline synthesis.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of 7-Methoxyisoquinoline are limited, its
derivatives have shown significant potential in drug discovery, particularly as kinase inhibitors.

Inhibition of IRAK4 and Downstream Signaling:

A notable derivative, 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yllmethoxy}-7-
methoxyisoquinoline-6-carboxamide (PF-06650833), has been identified as a potent and
selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[11][12] IRAK4 is a
critical kinase in the innate immune response, acting downstream of Toll-like receptors (TLRS)
and the Interleukin-1 receptor (IL-1R).[3][8]

Inhibition of IRAK4 disrupts the signaling cascade that leads to the activation of key
transcription factors such as NF-kB and AP-1, and the subsequent production of pro-
inflammatory cytokines like TNF-a and IL-6.[3][4] This makes the 7-methoxyisoquinoline
scaffold a promising starting point for the development of anti-inflammatory and autoimmune
disease therapeutics.

Signaling Pathway Diagram:

The following diagram illustrates the putative mechanism of action of a 7-
methoxyisoquinoline-based IRAK4 inhibitor on the TLR/IL-1R signaling pathway.
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Caption: Inhibition of the IRAK4 signaling pathway.
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Experimental Protocol for IRAK4 Inhibition Assay (General):
A common method to assess IRAK4 inhibition is a biochemical kinase assay.

e Reagents: Recombinant human IRAK4, a suitable peptide substrate, ATP (often
radiolabeled, e.g., [y-3¥P]ATP), and the test compound (7-methoxyisoquinoline derivative).

e Procedure:

[e]

The test compound is serially diluted and incubated with the IRAK4 enzyme.

[e]

The kinase reaction is initiated by the addition of the substrate and ATP.

(¢]

The reaction is allowed to proceed for a set time at a controlled temperature.

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This

[¢]

can be done by measuring incorporated radioactivity or through
fluorescence/luminescence-based methods.

» Data Analysis: The percentage of inhibition at each compound concentration is calculated,
and an ICso value is determined.

Conclusion

7-Methoxyisoquinoline represents a valuable scaffold in medicinal chemistry. While
comprehensive data on the parent molecule is somewhat limited in the public domain, its
derivatives have demonstrated significant biological activity, particularly as inhibitors of IRAKA4.
This highlights the potential of the 7-methoxyisoquinoline core in the development of novel
therapeutics for inflammatory and autoimmune diseases. Further research is warranted to fully
elucidate the chemical and biological properties of 7-Methoxyisoquinoline itself and to explore
the structure-activity relationships of its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/594375
https://dev.spectrabase.com/spectrum/1OVkEDg8E9
https://en.wikipedia.org/wiki/Bischler%E2%80%93Napieralski_reaction
https://www.organic-chemistry.org/namedreactions/bischler-napieralski-reaction.shtm
https://nrochemistry.com/bischler-napieralski-reaction/
https://en.wikipedia.org/wiki/Pomeranz%E2%80%93Fritsch_reaction
https://www.thermofisher.com/jp/ja/home/chemicals/learning-center/organic-chemistry-resources/heterocycle-formation/pomeranz-fritsch-reaction.html
https://resolve.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/pictetspengler-isoquinoline-synthesis/B59299B73963944BA232CCE3DA051EF9
https://resolve.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/pictetspengler-isoquinoline-synthesis/B59299B73963944BA232CCE3DA051EF9
https://www.organicreactions.org/pubchapter/the-pictet-spengler-synthesis-of-tetrahydroisoquinolines-and-related-compounds/
https://www.thermofisher.com/tw/zt/home/chemicals/learning-center/organic-chemistry-resources/heterocycle-formation/pictet-spengler-tetrahydroisoquinoline-synthesis.html
https://www.thermofisher.com/tw/zt/home/chemicals/learning-center/organic-chemistry-resources/heterocycle-formation/pictet-spengler-tetrahydroisoquinoline-synthesis.html
https://tandf.figshare.com/articles/journal_contribution/Alternate_Synthesis_of_HSP90_Inhibitor_AT13387/1006467/files/1575606.pdf
https://webbook.nist.gov/cgi/cbook.cgi?ID=C119653&Type=IR-SPEC&Index=1
https://www.benchchem.com/product/b1361142#7-methoxyisoquinoline-chemical-properties-and-structure
https://www.benchchem.com/product/b1361142#7-methoxyisoquinoline-chemical-properties-and-structure
https://www.benchchem.com/product/b1361142#7-methoxyisoquinoline-chemical-properties-and-structure
https://www.benchchem.com/product/b1361142#7-methoxyisoquinoline-chemical-properties-and-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1361142?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

